molecular formula C9H8BrNO4 B1374922 (4-Bromo-2-carbamoyl-phenoxy)acetic acid CAS No. 1373519-38-0

(4-Bromo-2-carbamoyl-phenoxy)acetic acid

Cat. No. B1374922
CAS RN: 1373519-38-0
M. Wt: 274.07 g/mol
InChI Key: HXYYLXKSSIEFTG-UHFFFAOYSA-N
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Description

“(4-Bromo-2-carbamoyl-phenoxy)acetic acid” is an organic compound that belongs to the group of phenoxyacetic acids. It has a molecular formula of C9H8BrNO4 and a molecular weight of 274.07 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Candidates

(4-Bromo-2-carbamoyl-phenoxy)acetic acid: is a valuable intermediate in medicinal chemistry for the synthesis of various therapeutic agents. Its phenoxy acetamide structure is a key scaffold in the development of compounds with potential pharmacological activities, including chalcone, indole, and quinoline derivatives . These derivatives are explored for their efficacy in treating a range of conditions, from infectious diseases to cancer.

Antimicrobial Agents: Development of New Antibiotics

The compound’s structure is conducive to the synthesis of salicylamide derivatives, which are known for their antimicrobial properties . By modifying the (4-Bromo-2-carbamoyl-phenoxy)acetic acid scaffold, researchers can develop new antibiotics that may be effective against resistant bacterial strains, addressing a critical need in public health.

Anti-Inflammatory and Analgesic Agents

Research indicates that derivatives of (4-Bromo-2-carbamoyl-phenoxy)acetic acid, such as salicylamidoacetic acid hydrazide, show promising anti-inflammatory and analgesic activities . These compounds could lead to the development of new pain relief medications with potentially lower ulcerogenic activity compared to existing drugs.

Proteomics Research: Biochemical Applications

In proteomics, (4-Bromo-2-carbamoyl-phenoxy)acetic acid serves as a biochemical tool for studying protein interactions and functions. Its molecular structure allows for specific binding to target proteins, aiding in the identification and analysis of proteomic profiles .

Pesticide and Fungicide Manufacturing

The phenoxy group in (4-Bromo-2-carbamoyl-phenoxy)acetic acid is integral to the production of various agricultural chemicals. Its derivatives are used in the manufacture of pesticides and fungicides, contributing to crop protection and yield enhancement .

Dye Industry: Synthesis of Colorants

Due to its chemical reactivity, (4-Bromo-2-carbamoyl-phenoxy)acetic acid is utilized in the dye industry for synthesizing colorants. Its ability to undergo various chemical transformations makes it a versatile precursor for a wide range of dyes .

properties

IUPAC Name

2-(4-bromo-2-carbamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(12)13)6(3-5)9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYYLXKSSIEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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